molecular formula C18H14N6O2S B2617839 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea CAS No. 2034464-63-4

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

Cat. No.: B2617839
CAS No.: 2034464-63-4
M. Wt: 378.41
InChI Key: HHLLHOXLEPCWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a urea derivative featuring a pyrazine core substituted with a furan moiety and a thiazole ring linked to a pyridine group. Urea-based compounds are known for their versatility in drug discovery, often exhibiting enzyme inhibitory, antimicrobial, or antitumor activities depending on substituent motifs .

Properties

IUPAC Name

1-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2S/c25-17(24-18-23-14(11-27-18)12-4-1-2-6-19-12)22-10-13-16(21-8-7-20-13)15-5-3-9-26-15/h1-9,11H,10H2,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLLHOXLEPCWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a novel hybrid molecule that integrates multiple pharmacophoric elements, including furan, pyrazine, pyridine, and thiazole moieties. This unique structural composition suggests potential biological activities that merit detailed exploration. This article focuses on the biological activity of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure, which can be represented as follows:

C16H15N5O\text{C}_{16}\text{H}_{15}\text{N}_5\text{O}

Structural Features

FeatureDescription
Furan RingContributes to electron delocalization
Pyrazine RingEnhances interaction with biological targets
Thiazole CoreKnown for antimicrobial and antitumor properties
Urea LinkagePotential for hydrogen bonding interactions

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazine rings exhibit significant antimicrobial properties. For instance, the 2-aminothiazole derivatives have shown activity against Mycobacterium tuberculosis, with selectivity indices indicating favorable therapeutic profiles . The incorporation of the furan and pyridine moieties may enhance this activity through synergistic effects.

Antitumor Activity

Compounds similar to the target molecule have demonstrated notable antitumor activities. For example, a related compound exhibited a GI50 value of 25.1 µM against various cancer cell lines, including non-small cell lung cancer and leukemia . The structural components of our compound suggest it may also possess broad-spectrum antitumor activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing biological activity. Studies have shown that modifications at specific positions on the thiazole and pyrazine rings can significantly influence potency. For example, substituents at the C-4 position of thiazoles have been identified as critical for enhancing activity against M. tuberculosis .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, compounds with furan and pyridine substitutions were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against Staphylococcus aureus and Escherichia coli, suggesting potent antimicrobial properties .

Study 2: Antitumor Efficacy

Another investigation focused on the antitumor effects of urea derivatives similar to our compound. The study found that certain analogs exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in antimicrobial and anticancer applications. Its structural components allow it to interact with biological targets effectively.

Antimicrobial Activity : Research indicates that derivatives of compounds containing furan and pyrazine rings exhibit significant antimicrobial properties. For instance, similar compounds have been reported to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties : The thiazole and pyridine rings are known for their role in anticancer drug development. Studies have shown that compounds with these structures can induce apoptosis in cancer cells and inhibit tumor growth .

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of new materials, particularly in organic electronics and photovoltaics . The furan and pyrazine units can contribute to charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Agricultural Chemistry

Compounds similar to 1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea have been explored for their potential as pesticides or herbicides . Their ability to disrupt biological processes in pests can lead to effective pest management solutions while minimizing environmental impact .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria using derivatives of similar structure .
Study BAnticancer EffectsInduced apoptosis in various cancer cell lines, showing promise for further drug development .
Study CMaterial ApplicationsExplored the use of related compounds in organic solar cells, showing enhanced efficiency compared to traditional materials .

Comparison with Similar Compounds

Structural Analogues

The compound’s structure integrates pyrazine, furan, thiazole, and pyridine moieties. Key structural comparisons with evidence-based analogues include:

  • Pyrazine vs. Pyrazole/Pyrimidine Ureas :
    Pyrazine rings (as in the target compound) are less common in the provided literature compared to pyrazole or pyrimidine-based ureas. For example, 3-[4-(hydroxymethyl)pyrazol-3-yl]ureas exhibit antitumor and kinase-inhibitory properties, attributed to the pyrazole core’s hydrogen-bonding capacity . In contrast, the pyrazine moiety in the target compound may influence electronic properties or binding interactions differently due to its nitrogen-rich aromatic system.

  • Thiazole Substituents: The 4-(pyridin-2-yl)thiazol-2-yl group in the target compound resembles thiazole derivatives in and . For instance, 1-(4-(3-nitrophenyl)thiazol-2-yl)-2-(pyridinylmethylene)hydrazines (compounds 16–17) show antioxidant and monoamine oxidase-B (MAO-B) inhibition . The pyridine-thiazole linkage in the target compound may similarly enhance binding to enzymatic pockets, though specific activity data are unavailable.
  • Furan vs. Other Heterocycles :
    The furan substituent in the target compound contrasts with thiophene () or phenyl groups (). Furan’s oxygen atom could modulate solubility or metabolic stability compared to sulfur-containing thiophene or hydrophobic aryl groups.

Table 1: Comparison of Urea Derivatives with Heterocyclic Substituents

Compound Key Substituents Biological Activity Reference
Target Compound Pyrazine-furan, thiazole-pyridine Not reported
1-((4-(4-Bromophenyl)imidazol-2-yl)methyl)-3-(5-(trifluoromethyl)pyridinylthio)thiazol-2-yl)urea Imidazole, trifluoromethyl-pyridinylthio CdFabK inhibition (IC₅₀ = 0.10–0.24 μM)
3-[4-(Hydroxymethyl)pyrazol-3-yl]ureas Pyrazole-hydroxymethyl Antitumor, anti-inflammatory
1-(4-(3-Nitrophenyl)thiazol-2-yl)hydrazines Thiazole-nitrophenyl MAO-B inhibition, antioxidant
  • Enzyme Inhibition : highlights that trifluoromethyl and halogenated substituents on thiazole-ureas enhance FabK inhibition (IC₅₀ values in μM range). The target compound’s pyridine-thiazole group may similarly target bacterial enzymes, but this remains speculative without data .
  • Antitumor Potential: Pyrazole-ureas in show antitumor activity via kinase modulation. The pyrazine-furan system in the target compound could offer unique interactions with kinase ATP-binding sites.
  • Metabolic Stability : The furan group may improve oxidative stability compared to thiophene (), though furans are prone to metabolic oxidation.
Contradictions and Limitations
  • Substituent Effects : While halogenation boosts FabK inhibition in , nitrophenyl groups in favor MAO-B inhibition. The target compound’s lack of electron-withdrawing groups may limit similar activities.
  • Synthetic Feasibility : Pyrazine-furan systems may pose challenges in regioselective synthesis compared to pyrazole or imidazole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.